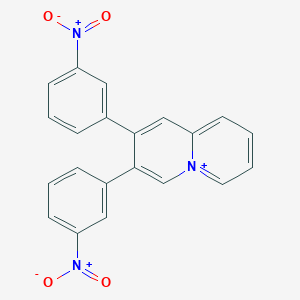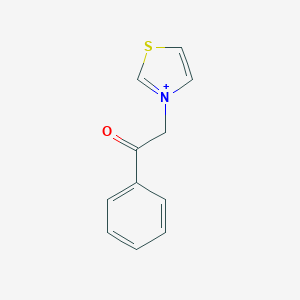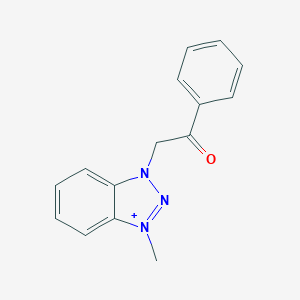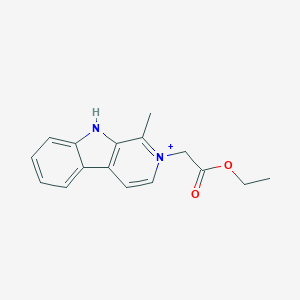![molecular formula C20H21N5O6 B280596 oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate, also known as Compound A, is a pyrido[2,3-d]pyrimidine derivative. It has been studied for its potential use in scientific research applications due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. Additionally, this compound A has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound A has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and may have potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, this compound A has been shown to induce apoptosis in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A in lab experiments is its unique structure, which may lead to novel findings. Additionally, its potential use in the treatment of cancer and Alzheimer's disease makes it an attractive candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A. One direction is to further study its mechanism of action, which may lead to a better understanding of its potential therapeutic applications. Additionally, further research could be done to study its effects on other diseases and conditions. Finally, research could be done to develop more efficient synthesis methods for this compound A, which may make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A involves the reaction of 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid with oxolan-2-ylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain this compound A in its pure form.
Applications De Recherche Scientifique
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A has been studied for its potential use in scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Propriétés
Formule moléculaire |
C20H21N5O6 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H21N5O6/c1-10-14(19(27)31-9-13-6-3-7-30-13)15(11-4-2-5-12(8-11)25(28)29)16-17(22-10)23-20(21)24-18(16)26/h2,4-5,8,13,15H,3,6-7,9H2,1H3,(H4,21,22,23,24,26) |
Clé InChI |
CFROSEDAMXYLOG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(C2=C(N1)NC(=NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
SMILES |
CC1=C(C(C2=C(N1)NC(=NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
SMILES canonique |
CC1=C(C(C2=C(N1)NC(=NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)






![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
